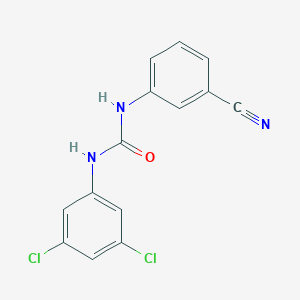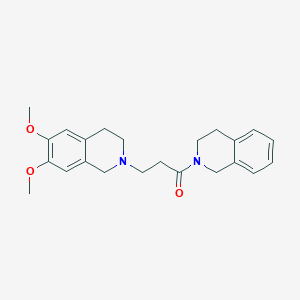
3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPA is a small molecule that belongs to the class of piperazine derivatives and has been shown to possess unique biochemical and physiological properties. In
作用機序
The mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide is not fully understood. However, several studies have suggested that this compound may exert its antitumor activity by inhibiting the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and its dysregulation has been linked to the development and progression of cancer. This compound has also been reported to induce apoptosis by activating the caspase cascade. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In addition, this compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress. Moreover, this compound has been reported to exhibit low toxicity, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide is its low toxicity, which makes it a suitable candidate for further development as a therapeutic agent. In addition, the synthesis of this compound is relatively simple and can be performed in good to excellent yields. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Moreover, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the research of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Several studies have reported that this compound can inhibit the growth of cancer cells and induce apoptosis. Moreover, this compound has been shown to exhibit low toxicity, making it a potential candidate for further development as a cancer therapy. Another potential direction is to study the effects of this compound on other diseases, such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of this compound and to design experiments to study its effects.
合成法
The synthesis of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide involves the condensation of 4-phenoxybenzaldehyde and 4-ethylpiperazine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to afford this compound. This method has been reported to yield this compound in good to excellent yields and has been used in several studies to produce the compound for further research.
科学的研究の応用
3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. Several studies have reported that this compound can inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been reported to possess antioxidant properties, which can protect cells from oxidative stress.
特性
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-2-23-14-16-24(17-15-23)13-12-21(25)22-18-8-10-20(11-9-18)26-19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHFNHSBOYDXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636457.png)
![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)





![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)


![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)